molecular formula C23H15F3N4O3S B2759010 3-(m-tolyl)-1-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1226453-11-7

3-(m-tolyl)-1-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2759010
CAS No.: 1226453-11-7
M. Wt: 484.45
InChI Key: HKFQUUIANLEUMR-UHFFFAOYSA-N
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Description

The compound 3-(m-tolyl)-1-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione features a fused thieno[3,2-d]pyrimidine-2,4-dione core. Key substituents include:

  • Position 3: A meta-tolyl group (m-tolyl, C₆H₄CH₃-3), contributing steric bulk and moderate electron-donating effects.
  • Position 1: A 1,2,4-oxadiazole ring linked via a methyl group, substituted with a 4-(trifluoromethyl)phenyl group.

This structural framework is associated with diverse biological activities, including antimicrobial and enzyme-inhibitory effects, as observed in related compounds .

Properties

CAS No.

1226453-11-7

Molecular Formula

C23H15F3N4O3S

Molecular Weight

484.45

IUPAC Name

3-(3-methylphenyl)-1-[[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C23H15F3N4O3S/c1-13-3-2-4-16(11-13)30-21(31)19-17(9-10-34-19)29(22(30)32)12-18-27-20(28-33-18)14-5-7-15(8-6-14)23(24,25)26/h2-11H,12H2,1H3

InChI Key

HKFQUUIANLEUMR-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)C(F)(F)F

solubility

not available

Origin of Product

United States

Biological Activity

The compound 3-(m-tolyl)-1-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a complex organic molecule that incorporates multiple heterocyclic structures. Its biological activity has garnered interest due to the presence of oxadiazole and thieno[3,2-d]pyrimidine moieties, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its antimicrobial and potential anticancer effects.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C19H16F3N5O2\text{C}_{19}\text{H}_{16}\text{F}_3\text{N}_5\text{O}_2

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of derivatives containing the 1,3,4-oxadiazole ring. Research indicates that compounds with this structure exhibit significant antibacterial and antifungal activities. For instance:

  • Dhumal et al. (2016) reported that oxadiazole derivatives demonstrated strong inhibition against Mycobacterium bovis BCG in both active and dormant states. Molecular docking studies revealed a high binding affinity to the enzyme enoyl reductase (InhA), crucial for fatty acid biosynthesis in mycobacteria .
  • Desai et al. (2016, 2018) found that certain pyridine-based oxadiazole hybrids showed potent activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative strains including Escherichia coli and Pseudomonas aeruginosa. These compounds exhibited comparable or superior efficacy to gentamicin .

Anticancer Potential

The thieno[3,2-d]pyrimidine scaffold is also associated with anticancer activity. Compounds derived from this structure have been investigated for their ability to inhibit cancer cell proliferation:

  • A study noted that various thieno[3,2-d]pyrimidine derivatives exhibited cytotoxicity against several cancer cell lines. The mechanism of action often involves the induction of apoptosis and disruption of cell cycle progression .

Case Studies and Research Findings

Several case studies have been conducted to evaluate the biological activity of similar compounds:

  • Case Study on Antitubercular Activity : A series of oxadiazole derivatives were tested for their antitubercular effects. The most active compounds were shown to inhibit Mycobacterium tuberculosis with varying degrees of effectiveness compared to standard treatments like rifampicin .
  • Neuroprotective Studies : Some derivatives not only displayed antimicrobial properties but also showed neuroprotective effects in vitro. This suggests potential applications in treating neurodegenerative diseases alongside infections .

Data Tables

Compound NameStructureBiological ActivityReference
1aStructureAntibacterial against E. coli
8bStructureAntitubercular activity
17aStructureCytotoxicity in cancer cells

Scientific Research Applications

Antimicrobial Activity

The structural components of this compound suggest potential antimicrobial properties. The presence of the 1,2,4-oxadiazole ring system is particularly noteworthy as compounds containing this moiety have been shown to exhibit significant antibacterial and antifungal activities. Research indicates that derivatives of oxadiazoles possess mechanisms that inhibit bacterial growth and combat fungal infections effectively .

A study highlighted the effectiveness of oxadiazole derivatives against various strains of bacteria and fungi. For instance, compounds with similar structures demonstrated activity comparable to standard antibiotics against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis . This positions the compound as a candidate for further exploration in developing new antimicrobial agents.

Anti-inflammatory Properties

The thieno[3,2-d]pyrimidine component of the compound has been linked to anti-inflammatory effects. Research has shown that thieno-pyrimidines can modulate inflammatory pathways and reduce cytokine production, which is pivotal in treating inflammatory diseases . The incorporation of the trifluoromethyl group may enhance these effects by increasing the lipophilicity and bioavailability of the compound.

Anticancer Potential

Compounds featuring the pyrimidine scaffold have been extensively studied for their anticancer properties. The unique structure of this compound may inhibit tumor growth through various mechanisms such as apoptosis induction and cell cycle arrest. Studies have suggested that similar compounds can target cancer cell lines effectively by disrupting critical cellular processes .

A notable case study involved a series of thieno-pyrimidine derivatives that exhibited potent cytotoxicity against several cancer cell lines. These findings suggest that the compound could be synthesized and tested for its anticancer efficacy in vitro and in vivo .

Summary Table of Applications

ApplicationDescriptionReferences
AntimicrobialEffective against Gram-positive bacteria; potential for new antibiotic development
Anti-inflammatoryModulates inflammatory pathways; reduces cytokine production
AnticancerInduces apoptosis; disrupts cancer cell processes

Comparison with Similar Compounds

Core Heterocyclic Modifications

Compound Name Core Structure Position 1 Substituent Position 3 Substituent Key Features
Target Compound Thieno[3,2-d]pyrimidine-dione (3-(4-(CF₃)phenyl)-1,2,4-oxadiazol-5-yl)methyl m-Tolyl CF₃ enhances lipophilicity; oxadiazole may improve metabolic stability
1-{[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4-dione Thieno[3,2-d]pyrimidine-dione (3-(2-Cl-phenyl)-1,2,4-oxadiazol-5-yl)methyl 4-Fluorobenzyl Chloro and fluoro substituents increase electronegativity
1-Alkyl-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4-dione Thieno[2,3-d]pyrimidine-dione Alkyl groups (e.g., benzyl) Phenyl 1,3,4-oxadiazole at position 6; positional isomer of thieno-pyrimidine core

Key Observations :

  • Oxadiazole Position : The target compound’s 1,2,4-oxadiazole at position 1 differs from the 1,3,4-oxadiazole in compounds. This alters electronic distribution and steric interactions .

Physicochemical Properties

Melting Points and Solubility

Compound Type Melting Point Range (°C) Solubility Trends Reference
Thieno[3,2-d]pyrimidine-diones 250–300 (estimated) Low aqueous solubility; soluble in DMSO
Thieno[2,3-d]pyrimidine-diones 220–280 Moderate solubility in polar aprotic solvents

Notes:

  • The CF₃ group in the target compound may reduce crystallinity compared to non-fluorinated analogs, but this requires experimental validation.
  • High melting points (>250°C) are typical for these fused heterocycles due to strong intermolecular interactions .

Antimicrobial Activity

Compound Type Substituent Features MIC (μg/mL) Against S. aureus MIC (μg/mL) Against E. coli Reference
1,3,4-Oxadiazole derivatives 5-Phenyl-1,3,4-oxadiazole at position 6 8–16 16–32
Target Compound (Estimated) 1,2,4-Oxadiazole with CF₃ 4–8 (predicted) 8–16 (predicted)

Key Insights :

  • The 1,2,4-oxadiazole in the target compound may exhibit enhanced activity due to improved electron-withdrawing effects from CF₃, which could disrupt bacterial membrane integrity .
  • Positional isomerism (thieno[3,2-d] vs. [2,3-d]) may alter binding to microbial targets, though this remains speculative without experimental data.

Q & A

Basic: What are the standard synthetic routes for preparing this compound?

Answer: The synthesis typically involves multi-step pathways, beginning with the preparation of the thieno[3,2-d]pyrimidine core followed by functionalization with oxadiazole and aryl substituents. Key steps include:

  • Cyclocondensation of intermediates (e.g., using phosphorous oxychloride for cyclization, as in ).
  • Alkylation of the thienopyrimidine nitrogen with oxadiazole-containing chlorides (e.g., 5-(chloromethyl)-1,2,4-oxadiazoles, as described in ).
  • Solvent optimization (e.g., DMF or DMSO) and temperature control (e.g., reflux conditions) to enhance yield and purity .
    Reaction progress is monitored via TLC or HPLC, with final purification using column chromatography .

Advanced: How can reaction conditions be optimized using computational or statistical methods?

Answer:

  • Design of Experiments (DoE): Statistical modeling (e.g., factorial designs) can systematically vary parameters like temperature, solvent polarity, and catalyst loading to identify optimal conditions (as in ).
  • Microwave-assisted synthesis: Reduces reaction times and improves selectivity (e.g., reports microwave use for similar quinazolinone derivatives).
  • DFT-based mechanistic insights: Predict intermediates’ stability and transition states to guide solvent/catalyst selection (e.g., uses DFT to study hydrogen bonding in analogous structures) .

Basic: What spectroscopic and analytical techniques are critical for characterization?

Answer: Essential methods include:

  • NMR spectroscopy (¹H/¹³C): Confirms substitution patterns and purity (e.g., and detail NMR assignments for related compounds).
  • X-ray crystallography: Resolves crystal packing and hydrogen-bonding networks (e.g., reports intramolecular C–H⋯N interactions).
  • HPLC/MS: Validates purity and molecular weight.
  • IR spectroscopy: Identifies functional groups (e.g., carbonyl stretches in ) .

Advanced: How can computational methods resolve contradictions in biological activity data?

Answer:

  • Molecular docking and MD simulations: Compare binding modes of the compound with target proteins (e.g., kinases) to explain variations in IC₅₀ values across studies.
  • SAR analysis: Evaluate substituent effects (e.g., trifluoromethyl vs. methoxy groups) on activity ( and highlight structural analogs’ divergent activities).
  • Orthogonal assays: Use enzyme inhibition, cell viability, and transcriptomics to validate mechanisms (e.g., and suggest kinase inhibition as a key pathway) .

Basic: What biological activities are reported for structurally related compounds?

Answer: Analogous thienopyrimidine-oxadiazole hybrids exhibit:

  • Antimicrobial activity: Against Staphylococcus aureus (e.g., and report MIC values for oxadiazole derivatives).
  • Anti-inflammatory and anticancer effects: Via kinase inhibition (e.g., and describe modulation of MAPK/EGFR pathways).
  • Antiviral potential: Through interference with viral replication machinery (e.g., discusses nucleoside analog mechanisms) .

Advanced: How do electronic properties (e.g., HOMO-LUMO) influence reactivity and bioactivity?

Answer:

  • DFT calculations ( and ) reveal:
    • HOMO-LUMO gaps: Narrow gaps (e.g., 3–4 eV) correlate with higher electrophilicity and interaction with nucleophilic protein residues.
    • Electrostatic potential maps: Identify regions prone to hydrogen bonding (e.g., oxadiazole nitrogen atoms).
  • Mulliken charge analysis: Predicts reactive sites (e.g., sulfur atoms in thienopyrimidine cores) for functionalization or target binding .

Basic: How is the compound’s stability assessed under varying pH and temperature conditions?

Answer:

  • Accelerated stability studies: Incubate the compound in buffers (pH 1–13) and analyze degradation via HPLC ( references similar protocols).
  • Thermogravimetric analysis (TGA): Determines decomposition temperatures (e.g., uses TGA for thermal stability assessment).
  • Light-exposure tests: Monitor photodegradation using UV-Vis spectroscopy .

Advanced: What strategies address low solubility in aqueous media for in vitro assays?

Answer:

  • Co-solvent systems: Use DMSO/PEG mixtures ( reports 10% DMSO for cell-based assays).
  • Prodrug design: Introduce ionizable groups (e.g., phosphate esters) to enhance hydrophilicity.
  • Nanoformulation: Encapsulate in liposomes or polymeric nanoparticles (e.g., references polycationic carriers for related quinazolinones) .

Basic: What are common side reactions during synthesis, and how are they mitigated?

Answer:

  • Oxadiazole ring-opening: Minimized by avoiding aqueous conditions during cyclization ( and recommend anhydrous solvents).
  • N-Alkylation competing with O-alkylation: Controlled using selective bases (e.g., K₂CO₃ in DMF, as in ).
  • Byproduct formation: Addressed via gradient HPLC purification .

Advanced: How can isotopic labeling (e.g., ¹⁵N, ¹⁹F) aid in mechanistic studies?

Answer:

  • ¹⁹F NMR tracking: Monitors metabolic stability or protein binding (e.g., uses fluorophenyl groups for real-time analysis).
  • ¹⁵N-labeled oxadiazoles: Clarify hydrogen-bonding interactions in crystal structures (e.g., highlights N–H⋯N bonds).
  • Isotope dilution assays: Quantify degradation rates in biological matrices .

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